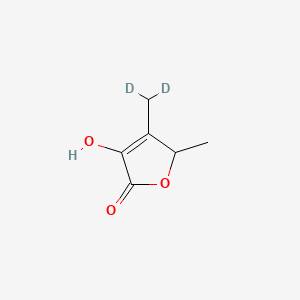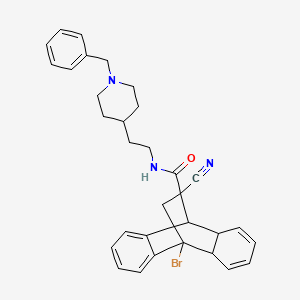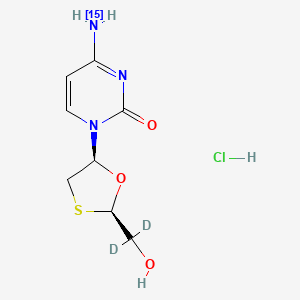
Antibacterial agent 196
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound has demonstrated significant antifungal activity, particularly against Rhizoctonia solani, with an EC50 value of 0.46 μg/mL . The discovery and development of such compounds are crucial in the fight against bacterial and fungal infections, especially in the context of rising antibiotic resistance.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 196 involves the formation of the oxime ether structure within the coumarin derivative. The specific synthetic route and reaction conditions are detailed in the literature, which includes the use of various reagents and catalysts to achieve the desired chemical structure .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of the final product, and adhering to industrial safety and environmental regulations.
化学反応の分析
Types of Reactions: Antibacterial agent 196 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, which can alter the compound’s structure and activity.
Reduction: The addition of hydrogen or removal of oxygen, which can also impact the compound’s properties.
Substitution: This involves replacing one functional group with another, which can modify the compound’s biological activity.
Common Reagents and Conditions: The reactions typically involve common reagents such as oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield different coumarin derivatives, while substitution reactions could produce a variety of oxime ether-containing compounds.
科学的研究の応用
Antibacterial agent 196 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of oxime ether-containing coumarin derivatives.
Biology: Investigated for its antifungal properties and potential use in controlling fungal infections in plants.
Medicine: Explored for its potential as an antifungal agent in treating infections caused by Rhizoctonia solani and other pathogens.
作用機序
The mechanism of action of antibacterial agent 196 involves its interaction with the fungal cell wall and mitochondria. The compound induces the sprawling growth of hyphae, distorts the outline of cell walls, and reduces the number of mitochondria in Rhizoctonia solani . This disruption of cellular structures and functions ultimately leads to the inhibition of fungal growth and activity.
類似化合物との比較
Coumarin Derivatives: Other coumarin derivatives with similar structures and antifungal activities.
Oxime Ether Compounds: Compounds containing oxime ether structures that exhibit antifungal or antibacterial properties.
Uniqueness: Antibacterial agent 196 is unique due to its specific combination of a coumarin backbone and an oxime ether functional group. This structural uniqueness contributes to its potent antifungal activity and distinguishes it from other similar compounds .
特性
分子式 |
C11H7Cl2NO3 |
|---|---|
分子量 |
272.08 g/mol |
IUPAC名 |
4,6-dichloro-3-[(E)-methoxyiminomethyl]chromen-2-one |
InChI |
InChI=1S/C11H7Cl2NO3/c1-16-14-5-8-10(13)7-4-6(12)2-3-9(7)17-11(8)15/h2-5H,1H3/b14-5+ |
InChIキー |
KNNVCGARVUUHDE-LHHJGKSTSA-N |
異性体SMILES |
CO/N=C/C1=C(C2=C(C=CC(=C2)Cl)OC1=O)Cl |
正規SMILES |
CON=CC1=C(C2=C(C=CC(=C2)Cl)OC1=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[4-[4-(2-bromo-1,3-thiazole-4-carbonyl)piperazine-1-carbonyl]phenyl]-1H-benzimidazole-4-carboxamide](/img/structure/B12369265.png)





![N-[(1S)-1-(5-cyanopyridin-2-yl)ethyl]-2-(6-fluoro-2-oxo-1,4-dihydroquinazolin-3-yl)acetamide](/img/structure/B12369303.png)


